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For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is a chemical analog of amiodarone, developed as an
antiarrhythmic agent.[1][2] Like amiodarone, it functions as a multi-ion channel blocker,
affecting potassium, sodium, and calcium channels in cardiac myocytes.[1][2][3][4] This action
prolongs the cardiac action potential and increases the refractory period, which contributes to
its antiarrhythmic efficacy.[1] A key distinguishing feature of Budiodarone is its significantly
shorter half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[2][3] This is
attributed to its metabolism by tissue esterases, which potentially offers a better safety profile
with fewer adverse effects.[1][2]

The assessment of potential cardiotoxicity is a critical step in the development of any new
antiarrhythmic drug. Cell-based assays provide a powerful in vitro platform to evaluate the
effects of compounds like Budiodarone on cardiac ion channels, cellular electrophysiology,
and viability. This document provides detailed protocols for assessing the cardiotoxic potential
of Budiodarone using human embryonic kidney (HEK293) cells expressing specific ion
channels, and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
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While specific preclinical IC50 values for Budiodarone are not widely available in the public
domain and are often considered proprietary, the following tables provide relevant quantitative
data. Table 1 summarizes the clinical efficacy of Budiodarone in reducing atrial fibrillation (AF)
burden. Table 2 provides in vitro IC50 values for the parent compound, amiodarone, which can
serve as a reference for designing and interpreting studies with Budiodarone.

Table 1: Clinical Efficacy of Budiodarone in Reducing Atrial Fibrillation Burden[5]

Median Reduction in AF Burden (vs.

Dose

Placebo)
400 mg BID 54%
600 mg BID 74%

Table 2: In Vitro IC50 Values for Amiodarone on Key Cardiac lon Channels[6]

lon Channel Current Test System IC50 (pM)
hERG (KCNH2) IKr HEK?293 Cells 0.8+0.1
Navl.5 (SCN5A) Late INa HEK293 Cells 3.0+£0.9
Navl.5 (SCN5A) Peak INa HEK293 Cells 178.1+17.2

Signaling Pathway

The primary mechanism of action for Budiodarone is the direct blockade of cardiac ion
channels. There is currently limited evidence to suggest that its effects are mediated through
complex intracellular signaling cascades. The diagram below illustrates this direct interaction.

[1]5]
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Budiodarone's direct inhibition of cardiac ion channels.

Experimental Protocols

The following are detailed protocols for assessing the cardiotoxicity of Budiodarone using
various cell-based models and techniques.

Assessment of hERG Channel Inhibition using Whole-
Cell Patch-Clamp in HEK293 Cells

This protocol describes the determination of the inhibitory concentration (IC50) of
Budiodarone on the hERG (IKr) channel expressed in HEK293 cells.

Materials:
o HEK293 cell line stably expressing the hERG channel

e Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection
antibiotic)
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» External recording solution (in mM): 140 NacCl, 4 KClI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10
Glucose (pH 7.4 with NaOH)

« Internal pipette solution (in mM): 130 KCI, 1 MgClI2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2
with KOH)

e Budiodarone stock solution (e.g., 10 mM in DMSO)

» Patch-clamp amplifier and data acquisition system

Procedure:

o Cell Culture: Culture hERG-HEK?293 cells to 70-80% confluency.

» Cell Preparation: Dissociate cells into a single-cell suspension using a non-enzymatic cell
dissociation solution.

» Electrophysiological Recording:
o Establish a whole-cell patch-clamp configuration.
o Hold the cell at a membrane potential of -80 mV.

o Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing
step to +20 mV for 1 second, followed by a repolarizing step to -50 mV for 2 seconds to
record the tail current.

e Drug Application:
o Record a stable baseline hERG current for at least 3 minutes.

o Perfuse the cells with increasing concentrations of Budiodarone (e.g., 0.01, 0.1, 1, 10,
100 uM) diluted in the external solution.

o Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).

e Data Analysis:
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o Measure the peak tail current amplitude at each Budiodarone concentration.

o Calculate the percentage of current inhibition relative to the baseline.

o Plot the percentage of inhibition against the logarithm of the Budiodarone concentration
and fit the data to the Hill equation to determine the IC50 value.

hERG Patch-Clamp Workflow

Culture hERG-HEK293 Prepare Single-Cell Establish Whole-Cell Record Baseline
Cells Suspension Patch-Clamp hERG Current

Apply Increasing
Concentrations of
Budiodarone

Record Steady-State Analyze Data &
hERG Current Determine IC50

Click to download full resolution via product page

Workflow for hERG patch-clamp experiment.

Intracellular Calcium Imaging in hiPSC-Cardiomyocytes

This protocol outlines the measurement of changes in intracellular calcium transients in hiPSC-
CMs following exposure to Budiodarone.

Materials:

e Human iPSC-derived cardiomyocytes (hiPSC-CMs)

e Plating medium and maintenance medium for hiPSC-CMs

o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium Green-2)
e Pluronic F-127

e Tyrode's solution (in mM): 135 NaCl, 5.4 KCI, 1 MgClI2, 1.8 CaCl2, 5 Glucose, 10 HEPES
(pH 7.4 with NaOH)

e Budiodarone stock solution
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o Fluorescence microscope with live-cell imaging capabilities
Procedure:

o Cell Culture: Plate hiPSC-CMs on fibronectin-coated plates or coverslips and maintain in
culture until a spontaneously beating syncytium is formed.

e Dye Loading:

o Prepare a loading solution of Fluo-4 AM (e.g., 2 uM) and Pluronic F-127 (0.02%) in
Tyrode's solution.

o Incubate the hiPSC-CMs with the loading solution for 30-45 minutes at 37°C.
o Wash the cells twice with Tyrode's solution to remove excess dye.

e Image Acquisition:
o Place the cells on the microscope stage and allow them to equilibrate.

o Record baseline calcium transients from spontaneously beating cells. Acquire images at a
high frame rate to resolve the kinetics of the calcium signal.

e Drug Application:

o Add Budiodarone at various concentrations to the imaging chamber.

o Record calcium transients at different time points after drug application.
o Data Analysis:

o Select regions of interest (ROIs) over individual cells or cell clusters.

o Measure the fluorescence intensity over time for each ROI.

o Analyze parameters of the calcium transient, including amplitude, duration, and frequency
of spontaneous transients.
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Calcium Imaging Workflow
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Workflow for intracellular calcium imaging.

Cell Viability Assay in hiPSC-Cardiomyocytes

This protocol details the assessment of Budiodarone-induced cytotoxicity in hiPSC-CMs using
a metabolic assay (e.g., MTT or CellTiter-Glo).

Materials:

e Human iPSC-derived cardiomyocytes (hiPSC-CMs)

o 96-well clear-bottom black plates, tissue culture-treated

e hiPSC-CM maintenance medium

» Budiodarone stock solution

e Cell viability reagent (e.g., MTT or CellTiter-Glo)

» Plate reader capable of measuring absorbance or luminescence
Procedure:

o Cell Plating: Seed hiPSC-CMs in a 96-well plate at a density that allows for the formation of
a confluent, beating monolayer.

e Compound Treatment:

o Prepare serial dilutions of Budiodarone in the maintenance medium.
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o Remove the old medium from the wells and add the medium containing different
concentrations of Budiodarone. Include untreated and vehicle control wells.

 Incubation: Incubate the plate for a predetermined time period (e.qg., 24, 48, or 72 hours) at
37°C and 5% CO2.

 Viability Measurement:

o For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a
solubilizing agent and read the absorbance.

o For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for a short
period to stabilize the luminescent signal, and then read the luminescence.

o Data Analysis:

o Normalize the data to the vehicle control to determine the percentage of cell viability for
each Budiodarone concentration.

o Plot the percentage of cell viability against the logarithm of the Budiodarone
concentration to determine the LD50 value.

Cell Viability Assay Workflow

Plate hiPSC-CMs Treat with Budiodarone Incubate for Add Viability '(V'Ai"’;“rgzr?ége”:r' Calculate Cell Viability
in 96-well Plate Concentrations 24-72 hours Reagent . & Determine LD50
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Workflow for cell viability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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